molecular formula C7H11F3N2O3 B2376402 H-Orn(TFA)-OH CAS No. 5123-49-9

H-Orn(TFA)-OH

Cat. No.: B2376402
CAS No.: 5123-49-9
M. Wt: 228.171
InChI Key: BEEAVYYIFAMIIT-BYPYZUCNSA-N
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Description

H-Orn(TFA)-OH, also known as N-Trifluoroacetyl-L-ornithine, is a derivative of the amino acid ornithine. This compound is characterized by the presence of a trifluoroacetyl group attached to the amino group of ornithine. The trifluoroacetyl group is known for its strong electron-withdrawing properties, which significantly influence the chemical behavior of the compound. This compound is commonly used in peptide synthesis and as a protecting group for amino acids due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Orn(TFA)-OH typically involves the reaction of L-ornithine with trifluoroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction proceeds as follows:

L-Ornithine+Trifluoroacetic AnhydrideThis compound+Acetic Acid\text{L-Ornithine} + \text{Trifluoroacetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} L-Ornithine+Trifluoroacetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group of L-ornithine with trifluoroacetic anhydride, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: The trifluoroacetyl group can be reduced under specific conditions, although this is less common due to the stability of the trifluoroacetyl group.

    Substitution: The trifluoroacetyl group can be substituted by nucleophiles, such as amines, under basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of L-ornithine.

    Substitution: Formation of substituted ornithine derivatives.

Scientific Research Applications

H-Orn(TFA)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a protecting group for the amino group in peptide synthesis, allowing for selective deprotection and elongation of peptide chains.

    Biological Studies: Employed in the study of enzyme-substrate interactions and protein folding due to its stability and ease of incorporation into peptides.

    Medical Research: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of bioactive peptides.

    Industrial Applications: Used in the production of pharmaceuticals and fine chemicals, where precise control over the synthesis of complex molecules is required.

Mechanism of Action

H-Orn(TFA)-OH can be compared with other amino acid derivatives that contain protecting groups, such as:

    N-Boc-L-ornithine: Contains a tert-butyloxycarbonyl (Boc) protecting group, which is removed under acidic conditions.

    N-Fmoc-L-ornithine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is removed under basic conditions.

    N-Cbz-L-ornithine: Contains a benzyloxycarbonyl (Cbz) protecting group, which is removed by catalytic hydrogenation.

Uniqueness: this compound is unique due to the presence of the trifluoroacetyl group, which provides strong electron-withdrawing properties, enhancing the stability of the protected amino group. This stability is advantageous in peptide synthesis, where selective deprotection is required.

Comparison with Similar Compounds

  • N-Boc-L-ornithine
  • N-Fmoc-L-ornithine
  • N-Cbz-L-ornithine

Properties

IUPAC Name

(2S)-2-amino-5-[(2,2,2-trifluoroacetyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O3/c8-7(9,10)6(15)12-3-1-2-4(11)5(13)14/h4H,1-3,11H2,(H,12,15)(H,13,14)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEAVYYIFAMIIT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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